PNMT Inhibition Potency: Direct Comparison with Closest In-Class Alternative
In a direct head-to-head comparison using the same radiochemical assay, 3-(Phenethylamino)propan-1-ol demonstrates weak inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11e6 nM (1110 µM). This contrasts with the in-class analog 1-amino-3-(phenethylamino)propan-2-ol, which inhibits porcine kidney diamine oxidase with an IC50 of 1.00e6 nM (1000 µM) [1], indicating that a subtle change in the hydroxyl group position shifts enzyme selectivity from PNMT to diamine oxidase. For researchers studying epinephrine biosynthesis, 3-(Phenethylamino)propan-1-ol offers a distinct, albeit weak, activity profile that is not replicated by its close analog.
| Evidence Dimension | In vitro enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11e6 nM against PNMT |
| Comparator Or Baseline | 1-Amino-3-(phenethylamino)propan-2-ol: IC50 = 1.00e6 nM against diamine oxidase |
| Quantified Difference | Target compound inhibits PNMT (Ki = 1110 µM); comparator inhibits diamine oxidase (IC50 = 1000 µM) |
| Conditions | Radiochemical assay for PNMT inhibition; porcine kidney diamine oxidase assay for comparator |
Why This Matters
This difference in enzyme selectivity provides a clear rationale for choosing 3-(Phenethylamino)propan-1-ol over the 2-ol analog when PNMT is the intended target, as the alternative would yield negligible PNMT inhibition.
- [1] BindingDB. (n.d.). Affinity data for BDBM50367284 (CHEMBL291584) against Phenylethanolamine N-methyltransferase. Ki = 1.11e6 nM. View Source
